1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, one method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene undergoes extensive substitution reactions, indicating its aromatic nature . In most of its reactions, it resembles benzene .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole serves as a key intermediate in the synthesis of various bis-pyrazolyl-thiazoles and other pyrazole derivatives with potential applications in medicinal chemistry. For instance, Gomha et al. (2016) synthesized a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Similarly, synthesis and structural characterization of isostructural 4-aryl-2-pyrazolyl-thiazoles have been reported, highlighting the versatility of pyrazole derivatives in constructing complex molecular architectures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antidepressant Activity
The compound also finds application in the development of antidepressant medications. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-pyrazole-1-carbothioamides showing promising antidepressant activity, indicating the potential therapeutic use of these compounds (Mathew, Suresh, & Anbazhagan, 2014).
Ligand Synthesis
In the realm of catalysis and ligand design, pyrazoles with functionalized substituents have been synthesized, which are crucial for creating ligands with specific properties. Grotjahn et al. (2002) reported on the synthesis of pyrazoles with different functionalized substituents at C3 and C5, facilitating the creation of ligands that are useful in catalysis and as building blocks for further synthetic applications (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Antimicrobial Studies
Moreover, pyrazole derivatives synthesized from 1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole have shown antimicrobial activity. Prabhudeva et al. (2017) synthesized 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and demonstrated its structure and antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-5-8(11-12(7)6-10)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSUIKMIYCVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(chloromethyl)-5-methyl-3-(thiophen-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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